molecular formula C12H19N5OS B5875233 1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone

1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone

Cat. No.: B5875233
M. Wt: 281.38 g/mol
InChI Key: XQJFQQMXOMPZBK-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone is a synthetic organic compound that features a combination of azepane, pyrimidine, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions.

    Formation of the Ethanone Linkage: The final step might involve coupling the pyrimidine and azepane groups through a thioether linkage, followed by oxidation to form the ethanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to alcohols.

    Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone
  • 1-(Morpholin-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone

Uniqueness

1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone is unique due to the presence of the azepane ring, which may confer different steric and electronic properties compared to similar compounds with piperidine or morpholine rings.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5OS/c13-9-7-10(14)16-12(15-9)19-8-11(18)17-5-3-1-2-4-6-17/h7H,1-6,8H2,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJFQQMXOMPZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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